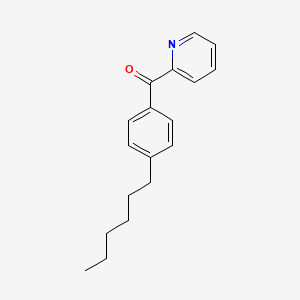

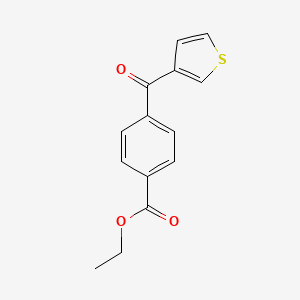

2-(4-Hexylbenzoyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

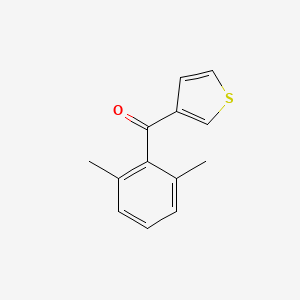

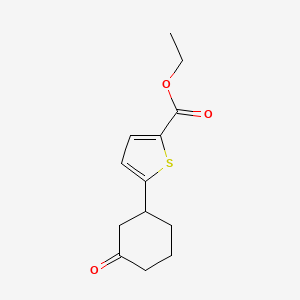

“2-(4-Hexylbenzoyl)pyridine” is a chemical compound with the molecular formula C18H21NO . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . A one-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor has also been reported .Molecular Structure Analysis

The molecular structure of “2-(4-Hexylbenzoyl)pyridine” can be found in various databases . Detailed structural analysis and spectroscopic characterization of similar compounds have been carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Hexylbenzoyl)pyridine” can be found in various databases . These properties include its molecular structure, chemical names, and classification .Aplicaciones Científicas De Investigación

Photophysics and Photochemistry

Intramolecular Proton Transfer and Charge Transfer Processes

The photophysical properties of analogues of 2-(4-Hexylbenzoyl)pyridine, such as 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine, have been studied. These compounds exhibit phenomena like intramolecular charge transfer (ICT) and excited state intramolecular proton transfer (ESIPT) in different solvents, contributing to our understanding of photophysical behaviors in similar compounds (Behera, Karak, & Krishnamoorthy, 2015).

Photochromism and Fluorescence Modulation

Derivatives such as phenylazopyridines demonstrate photochromic properties and can modulate the fluorescence of other compounds like zinc-porphyrins upon irradiation. This property is valuable for developing light-sensitive materials and systems (Otsuki & Narutaki, 2004).

Coordination Chemistry and Material Science

Complex Formation with Metals

2-(4-Hexylbenzoyl)pyridine analogues have been used to form complexes with metals like ruthenium and osmium. These complexes exhibit unique geometrical and electronic structures and can undergo oxidation, changing their electronic properties (Samanta et al., 2008).

Synthesis of Ligands and Metal Complexes

The compound and its derivatives have been used in synthesizing new ligands and metal complexes, demonstrating various properties like fluorescence and magnetic behavior. For example, new lanthanide clusters showing magnetic and optical properties have been developed (Alexandropoulos et al., 2011).

Applications in Corrosion Inhibition

Pyridine derivatives, including those related to 2-(4-Hexylbenzoyl)pyridine, have been studied for their potential as corrosion inhibitors, demonstrating the material's protective capabilities in industrial settings (Chaitra, Mohana, & Tandon, 2016).

Development of Fluorescent Probes

Some derivatives have been used in the design of fluorescent probes capable of detecting cations like Cu2+ at nanomolar concentrations, demonstrating their potential in sensing and analytical applications (García, Romero, & Portilla, 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(4-hexylphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-3-4-5-8-15-10-12-16(13-11-15)18(20)17-9-6-7-14-19-17/h6-7,9-14H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBHFRJJBZEATD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642008 |

Source

|

| Record name | (4-Hexylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hexylbenzoyl)pyridine | |

CAS RN |

898779-96-9 |

Source

|

| Record name | (4-Hexylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)

methanone](/img/structure/B1324109.png)